Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazolopyridine core. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The pyrazole ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolopyridines.
Ester hydrolysis: Formation of 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs, particularly as kinase inhibitors and anti-inflammatory agents.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biological pathways and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the modulation of signaling pathways involved in cell proliferation and inflammation . The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-fluoro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
- Ethyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
- Ethyl 5-iodo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Uniqueness
Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its targets .
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-5(12-13-8)3-4-6(10)11-7/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
LTHTYAZBFPAXNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
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